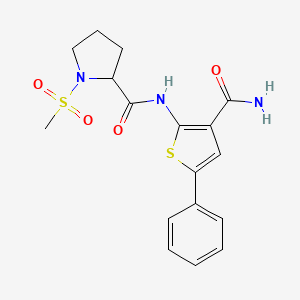
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide likely involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl and phenyl groups, and the construction of the pyrrolidine ring. Common synthetic methods might include:
Cyclization reactions: to form the thiophene ring.
Amidation reactions: to introduce the carbamoyl group.
Sulfonylation reactions: to attach the methylsulfonyl group.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve:
Catalysts: to increase reaction efficiency.
Continuous flow reactors: for better control over reaction conditions.
Purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Functional groups can be substituted with others to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action for N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific interactions with biological targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide: can be compared with other thiophene or pyrrolidine derivatives.
Thiophene derivatives: Known for their electronic properties and use in organic electronics.
Pyrrolidine derivatives: Often explored for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique properties and activities not found in other compounds.
Propiedades
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-26(23,24)20-9-5-8-13(20)16(22)19-17-12(15(18)21)10-14(25-17)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFZXJOEAMMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
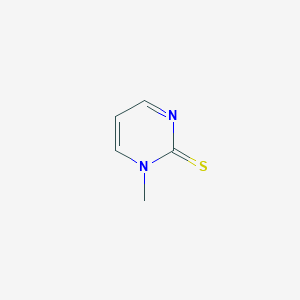
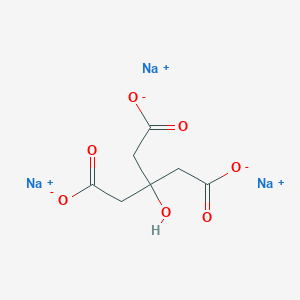
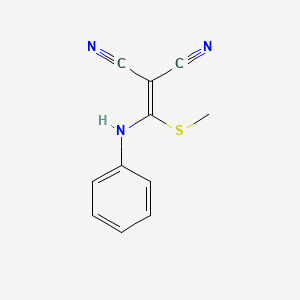
![1,7-dimethyl-3-(2-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603785.png)
![N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2603786.png)
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603787.png)
![ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2603788.png)
![1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B2603789.png)
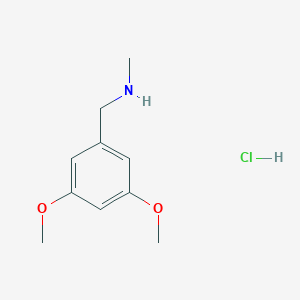
![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2603795.png)
![4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2603796.png)
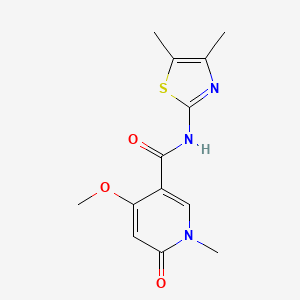
![4-[(E)-3-[[cyano-(2-methoxyphenyl)methyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2603798.png)
![8-(2,5-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603802.png)
